molecular formula C17H16ClN3O2S2 B2983883 (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1788681-94-6

(5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2983883
CAS RN: 1788681-94-6
M. Wt: 393.9
InChI Key: LSVDDILIZJCVIT-UHFFFAOYSA-N
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Description

The compound (5-Chlorothiophen-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone contains several interesting substructures :

  • Thiophene rings : Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom .
  • Piperidine ring : Piperidines are organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthesis and Characterization

The synthesis of heterocyclic compounds, particularly those containing thiophene and oxadiazole moieties, is of significant interest due to their diverse biological activities. Compounds with structural features similar to the specified molecule have been synthesized and characterized to understand their molecular frameworks and potential interactions. For instance, the synthesis and antimicrobial activity of new pyridine derivatives incorporating thiophene and oxadiazole rings have been reported, demonstrating the potential of these structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, the design, synthesis, and characterization of compounds featuring chloro, oxadiazol, and phenyl methanone groups have been explored, showing significant antibacterial activity (Rai et al., 2010).

Structural Exploration and Analysis

The structural analysis of compounds containing thiophene, oxadiazole, and piperidine units has revealed the importance of non-covalent interactions in their supramolecular architectures. Studies on the role of lone pair-π interaction and halogen bonding in the crystal packing of 1,2,4-oxadiazole derivatives have provided insights into the stabilization mechanisms of these molecules (Sharma et al., 2019). This understanding is crucial for the design of new compounds with desired physical and chemical properties.

Potential Therapeutic Applications

Heterocyclic compounds with thiophene and oxadiazole rings have been investigated for their potential therapeutic applications. The discovery and synthesis of novel selective estrogen receptor modulators (SERMs) featuring similar structural motifs highlight the importance of these compounds in developing new treatments for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997). Additionally, the synthesis and evaluation of compounds for anticancer activity, focusing on structural analogs with oxiran and naphthalene units, demonstrate the broad applicability of these molecular frameworks in cancer research (Gouhar & Raafat, 2015).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-14-4-3-13(25-14)17(22)21-6-1-2-11(9-21)8-15-19-16(20-23-15)12-5-7-24-10-12/h3-5,7,10-11H,1-2,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVDDILIZJCVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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